molecular formula C16H19NO2S B5748939 N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE

N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE

Cat. No.: B5748939
M. Wt: 289.4 g/mol
InChI Key: JYOSQQWTMWSPHZ-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with methoxy groups at the 2 and 4 positions, and a phenyl group substituted with a methylsulfanyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE typically involves the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 2,4-dimethoxybenzyl chloride, is reacted with ammonia or an amine to form the corresponding benzylamine.

    Substitution Reaction: The benzylamine is then reacted with 3-(methylsulfanyl)phenyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHOXYBENZYL)-N-PHENYLAMINE: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLTHIO)PHENYL]AMINE: Similar structure but with a methylthio group instead of a methylsulfanyl group, which may influence its oxidation state and reactivity.

Uniqueness

N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE is unique due to the presence of both methoxy and methylsulfanyl groups, which can confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-18-14-8-7-12(16(10-14)19-2)11-17-13-5-4-6-15(9-13)20-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOSQQWTMWSPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=CC(=CC=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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